2-Anthracenecarboxaldehyde, 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-
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Overview
Description
2-Anthracenecarboxaldehyde, 9,10-dihydro-1,4-dihydroxy-9,10-dioxo- is an organic compound belonging to the anthraquinone class. This compound is known for its distinctive structure, which includes an anthracene backbone with aldehyde and hydroxyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenecarboxaldehyde, 9,10-dihydro-1,4-dihydroxy-9,10-dioxo- typically involves the oxidation of anthracene derivatives. One common method includes the use of chromium trioxide as an oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure settings .
Chemical Reactions Analysis
Types of Reactions
2-Anthracenecarboxaldehyde, 9,10-dihydro-1,4-dihydroxy-9,10-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex anthraquinone derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various anthraquinone derivatives, which can have different functional groups depending on the specific reaction conditions .
Scientific Research Applications
2-Anthracenecarboxaldehyde, 9,10-dihydro-1,4-dihydroxy-9,10-dioxo- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Anthracenecarboxaldehyde, 9,10-dihydro-1,4-dihydroxy-9,10-dioxo- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the modification of biomolecules. It can also participate in redox reactions, affecting cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
9-Anthracenecarboxaldehyde: Similar structure but lacks the hydroxyl groups.
9,10-Anthracenedicarboxylic acid: Contains carboxylic acid groups instead of aldehyde and hydroxyl groups.
9,10-Dihydroxyanthracene: Lacks the aldehyde group and has only hydroxyl groups.
Uniqueness
2-Anthracenecarboxaldehyde, 9,10-dihydro-1,4-dihydroxy-9,10-dioxo- is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Properties
CAS No. |
56594-55-9 |
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Molecular Formula |
C15H8O5 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
1,4-dihydroxy-9,10-dioxoanthracene-2-carbaldehyde |
InChI |
InChI=1S/C15H8O5/c16-6-7-5-10(17)11-12(13(7)18)15(20)9-4-2-1-3-8(9)14(11)19/h1-6,17-18H |
InChI Key |
ZFXVFSSBPQWKNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)O)C=O)O |
Origin of Product |
United States |
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